N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The search revealed research on compounds with structures and functional groups that bear resemblance to the target molecule, focusing on their synthesis, structural elucidation, and potential applications. These compounds include various acetamides and triazine derivatives, which are known for their diverse biological and chemical properties.
Synthesis Analysis
Several methodologies for the synthesis of related compounds have been described, including the microwave-assisted cyclization of N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides catalyzed by in situ generated trimethylsilyl iodide for the synthesis of spiro-1,3-oxazine derivatives (Saikia et al., 2014). The reaction conditions, catalysts, and reagents used in these syntheses could potentially be adapted for the target compound.
Molecular Structure Analysis
The crystal structure of a related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, was determined, highlighting features like intermolecular hydrogen bonding and π-π stacking (Lee et al., 2009). These structural analyses provide insights into the potential molecular geometry and interactions of the target compound.
Chemical Reactions and Properties
The literature review indicates various chemical reactions involving similar compounds, such as aminolysis, alkylation, and cyclization processes, which are crucial for the synthesis and modification of triazine and acetamide derivatives. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized through aminolysis of activated acids and alkylation of potassium salts (Berest et al., 2011).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystal structure, can often be inferred through their molecular structure and substituents. The detailed crystal structure analysis of similar compounds provides valuable information on their physical characteristics and stability.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are discussed in the context of synthesis and structural studies. For example, the synthesis and DFT study of triazine derivatives reveal insights into their electronic structure and potential chemical behavior (Geng et al., 2023).
Scientific Research Applications
Synthesis of Heterocycles
A study by Fadda et al. (2017) explores the synthesis of various heterocycles, including thiophene derivatives, highlighting the compound's utility as a precursor for producing diverse chemical structures. These compounds were evaluated for their insecticidal properties against the cotton leafworm, demonstrating the potential application of similar molecules in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Key Intermediate for Antibiotics
Giacomini et al. (1998) describe the synthesis of a key intermediate for the production of β-lactam antibiotics, showcasing the role of similar chemical structures in antibiotic synthesis. This highlights the relevance of such compounds in pharmaceutical chemistry and drug development (Giacomini, Cainelli, & Galletti, 1998).
Crystal Structure Analysis
Lee et al. (2009) detail the synthesis and crystal structure determination of a compound with a similar structural motif, emphasizing the importance of crystallography in understanding the properties and potential applications of these molecules (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).
Cholinesterase Inhibition for Alzheimer's Disease
Research by Riaz et al. (2020) on triazole derivatives, including those with similar structures, reveals their potential for cholinesterase inhibition, which is a target for Alzheimer's disease treatment. This suggests the broader applicability of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide in medicinal chemistry (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(9-11-5-8-22-10-11)16-6-7-19-15(21)12-3-1-2-4-13(12)17-18-19/h1-5,8,10H,6-7,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBLOHJUBZAUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.